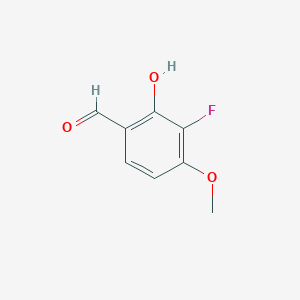

3-Fluoro-2-hydroxy-4-methoxybenzaldehyde

Overview

Description

3-Fluoro-4-methoxybenzaldehyde is a white to light yellow low melting crystalline mass . It is a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .

Synthesis Analysis

3-Fluoro-4-methoxybenzaldehyde can be synthesized from 4-bromo-3-fluoroanisole . Another synthesis method involves mixing 3-Fluoro-4-methoxybenzaldehyde with 48% HBr, heating to 140 °C and stirring under an argon atmosphere for 3 hours .Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-methoxybenzaldehyde is C8H7FO2 . Its molecular weight is 154.14 . The InChI key is SOQCZBSZZLWDGU-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Fluoro-4-methoxybenzaldehyde is a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases . It is also a reagent for the synthesis of substituted pyrazolyl piperidine derivatives as antiplatelet agents with antiplatelet aggregation activity in the human body .Physical And Chemical Properties Analysis

3-Fluoro-4-methoxybenzaldehyde has a melting point of 34-35 °C (lit.) and a boiling point of 129-132°C at 11mm . Its density is predicted to be 1.192±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . It is sensitive to air .Scientific Research Applications

Facile Synthesis

3-Fluoro-2-hydroxy-4-methoxybenzaldehyde has been synthesized through a simplified method, involving the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid. This process represents a one-step synthesis that avoids the extensive use of concentrated hydrochloric and sulfuric acids, making it more suitable for industrial production due to lower environmental impact and reduced cost. The structure of the synthesized compound was confirmed through melting point and ^1H-NMR analysis, with a high yield of up to 87.3% (Wang Bao-jie, 2006).

Anticancer Activity

The compound has been utilized in the synthesis of fluorinated analogues of combretastatin A-4, showcasing potential anticancer properties. Fluorinated benzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, were prepared and used in the Wittig synthesis of fluoro-substituted stilbenes. These analogues demonstrated significant in vitro anticancer properties, with some retaining the potent cell growth inhibitory properties of combretastatin A-4 (N. Lawrence et al., 2003).

Electrically Conductive Polymers

The benzaldehyde derivative has also found application in the development of electrically conductive pristine polyazomethines. Bis-aldehyde monomers, including derivatives of this compound, were synthesized and polymerized to yield poly(azomethine)s with significant electrical conductivity. These materials exhibited conductivities in the range of 4.0 × 10^−5 to 6.4 × 10^−5 Scm^−1, marking them as candidates for electronic applications (A. Hafeez et al., 2019).

Safety and Hazards

Future Directions

3-Fluoro-4-methoxybenzaldehyde may be used to synthesize 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide and 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . It is also a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .

properties

IUPAC Name |

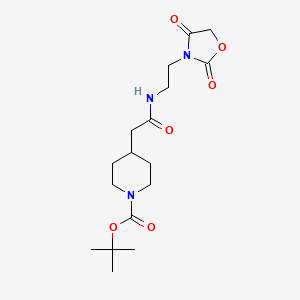

3-fluoro-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)8(11)7(6)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIHBKCATSECDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-fluorophenoxy)acetyl]-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2683188.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)

![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)

![1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane](/img/structure/B2683199.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2683203.png)

![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2683205.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683207.png)

![1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone](/img/structure/B2683209.png)